5-Tert-butyl-1,3-thiazol-2-amine
Overview
Description
5-Tert-butyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 299417-31-5 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 5-(tert-butyl)-1H-1lambda3-thiazol-2-amine .
Molecular Structure Analysis
The molecular structure of 5-Tert-butyl-1,3-thiazol-2-amine can be represented by the Inchi Code: 1S/C7H13N2S/c1-7(2,3)5-4-9-6(8)10-5/h4,10H,1-3H3,(H2,8,9) .Chemical Reactions Analysis
While specific chemical reactions involving 5-Tert-butyl-1,3-thiazol-2-amine are not available, thiazoles, in general, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
5-Tert-butyl-1,3-thiazol-2-amine is a solid at room temperature . The storage temperature for this compound is between 28°C .Scientific Research Applications
Antitumor Activity
Thiazole derivatives have been explored for their potential in cancer treatment. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 .
Synthesis of Electroconductive Polymers
The structural motif of thiazole is used in the synthesis of electroconductive polymers. A developed approach to the synthesis of tetrazole-containing buta-1,3-diyne can be utilized for obtaining different bis(tetrazol-5-yl)-disubstituted five-membered heterocycles, which are key monomers for creating new types of electroconductive and high energetic polymers .
Cytotoxicity Against Tumor Cells
Thiazoles have been reported to exhibit cytotoxicity against tumor cells. For example, a series of imidazo[2,1-b]thiazol derivatives demonstrated potent effects on prostate cancer cell lines .
Antifungal Applications
Thiazole compounds have been synthesized and screened for their antifungal activity. This includes a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and related compounds .
Safety and Hazards
While the specific safety and hazards of 5-Tert-butyl-1,3-thiazol-2-amine are not available, a related compound, tert-butylamine, is known to be highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and it is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
5-Tert-butyl-1,3-thiazol-2-amine is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with various targets, leading to a range of physiological changes.
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate . This suggests that the compound may interact with multiple biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s molecular weight is 15726 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that the compound may have a range of molecular and cellular effects .
Action Environment
The compound is reported to be stored at temperatures between 28°c , suggesting that temperature may influence its stability.
properties
IUPAC Name |
5-tert-butyl-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVUVTIITAMAPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-1,3-thiazol-2-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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